2-Propanoylcycloheptane-1,3-dione
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Overview
Description
2-Propanoylcycloheptane-1,3-dione is an organic compound with the molecular formula C10H14O3 It is a cyclic diketone, characterized by a seven-membered ring with two keto groups at positions 1 and 3, and a propanoyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanoylcycloheptane-1,3-dione typically involves the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one. The process begins with the preparation of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one, followed by its conversion to 1-trimethylsilyloxybicyclo[3.2.0]heptan-6-one. This intermediate is then subjected to reductive ring expansion to yield cycloheptane-1,3-dione .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 2-Propanoylcycloheptane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the keto groups and the propanoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Propanoylcycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants
Mechanism of Action
The mechanism of action of 2-Propanoylcycloheptane-1,3-dione involves the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD catalyzes the oxidation of 4-hydroxyphenylpyruvate to homogentisic acid, a key precursor for the production of tocochromanols and prenyl quinones. By inhibiting HPPD, the compound disrupts the biosynthesis of essential cofactors, leading to the accumulation of toxic intermediates and ultimately causing cell death .
Comparison with Similar Compounds
Cyclohexane-1,3-dione: A six-membered ring analog with similar reactivity but different structural properties.
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A derivative of cyclohexane-1,3-dione with two methyl groups at position 5, used as a reagent in organic synthesis.
Sulcotrione, Mesotrione, Tembotrione: Triketone herbicides with similar inhibitory activity on HPPD but different structural features and side chains.
Uniqueness: 2-Propanoylcycloheptane-1,3-dione is unique due to its seven-membered ring structure and the presence of both keto and propanoyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
2-Propanoylcycloheptane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and synthetic applications. The compound's structure, which features a cycloheptane ring and two keto groups, suggests various pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains a cycloheptane ring with two carbonyl groups at positions 1 and 3, contributing to its reactivity and biological activity. The presence of the propanoyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases. The antioxidant capacity can be evaluated using assays such as DPPH radical scavenging and ABTS assays.
Anti-inflammatory Activity
This compound has shown potential in inhibiting pro-inflammatory cytokines. In vitro studies on human peripheral blood mononuclear cells (PBMCs) indicate that derivatives of this compound can significantly reduce the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) when stimulated by lipopolysaccharides (LPS) .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. The broth microdilution method has been employed to determine minimum inhibitory concentrations (MICs). Preliminary results suggest activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .
Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant activity of cycloheptane derivatives, this compound was tested alongside other compounds. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 72 ± 5 |
Control (Vitamin C) | 85 ± 3 |
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, the compound was shown to inhibit PBMC proliferation in response to anti-CD3 antibodies. The strongest inhibition was observed at higher concentrations.
Concentration (µg/mL) | Inhibition (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Prostaglandin Synthesis : Similar compounds have been noted to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation pathways.
- Scavenging Free Radicals : The presence of keto groups may facilitate electron donation to free radicals, enhancing the antioxidant effect.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-propanoylcycloheptane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-2-7(11)10-8(12)5-3-4-6-9(10)13/h10H,2-6H2,1H3 |
InChI Key |
TVLOIOBSSABMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)CCCCC1=O |
Origin of Product |
United States |
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